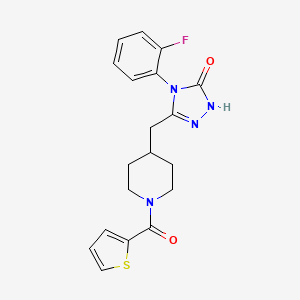

4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

説明

特性

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c20-14-4-1-2-5-15(14)24-17(21-22-19(24)26)12-13-7-9-23(10-8-13)18(25)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFZAUPBSBPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Attachment of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.

Final Coupling with 2-Fluorophenyl Group: The final step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the 2-fluorophenyl group to the triazolone core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiophene moieties.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines, depending on the specific functional groups reduced.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry Applications

The primary application of this compound lies in its antimicrobial and antitumor properties . Triazole derivatives have been extensively studied for their ability to inhibit fungal growth and exhibit anticancer activity. The presence of the thiophene and piperidine moieties enhances the biological activity of the triazole core, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring demonstrate significant antifungal activity . For instance, studies have shown that similar triazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The incorporation of a thiophene moiety may contribute to enhanced permeability and bioactivity against these pathogens .

Antitumor Activity

Triazoles have also been evaluated for their anticancer properties . The structural diversity provided by the fluorophenyl and thiophene groups may interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of angiogenesis and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the fluorine atom in the phenyl ring can enhance lipophilicity and improve binding affinity to biological targets. Meanwhile, the piperidine ring's nitrogen atoms may facilitate interactions with receptors or enzymes involved in disease pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar triazole compounds:

Synthesis and Evaluation

A recent study synthesized a series of triazole derivatives with varied substituents on the phenyl ring and evaluated their antimicrobial activities. The results demonstrated that compounds with thiophene substitutions exhibited superior antifungal properties compared to their non-thiophene counterparts .

Clinical Implications

The potential clinical implications of these findings are significant. As drug resistance becomes a growing concern in treating infections and cancers, novel compounds like 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one could provide alternative therapeutic options.

作用機序

The mechanism of action of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

類似化合物との比較

Table 1: Key Structural Features and Properties of Comparable Compounds

Core Structure Modifications

- Triazolone vs. Triazole-Thione : The target compound’s triazolone core (C=O at position 5) contrasts with the triazole-thione (C=S) in . Thione derivatives often exhibit enhanced metal-binding capacity, relevant to enzyme inhibition .

- Piperidine Functionalization: The thiophene-2-carbonyl group on the piperidine ring distinguishes the target compound from analogs with simpler substituents (e.g., fluorophenoxyacetyl in ). This moiety may enhance lipophilicity and π-π stacking interactions .

Fluorophenyl Substituents

- The 2-fluorophenyl group in the target compound is structurally analogous to substituents in (4-chloro-2-fluorophenyl) and (4-fluorophenyl). Fluorine atoms improve metabolic stability and bioavailability in agrochemicals .

生物活性

The compound 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antifungal, anticancer, and antibacterial activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring system linked to a thiophene-derived piperidine moiety, which is critical for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity. A structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance efficacy against various fungal strains. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against Candida species and Aspergillus fumigatus .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | Candida albicans | 5.0 |

| Triazole Derivative B | Aspergillus fumigatus | 3.2 |

| 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it exhibits cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and thiophene groups appears to contribute significantly to its activity by enhancing cell membrane permeability and facilitating interactions with intracellular targets.

Case studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related compound exhibited an IC50 value of 20 µM against HeLa cells .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | Triazole Derivative C | 20 |

| MCF-7 | Triazole Derivative D | 15 |

| A549 | 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | TBD |

Antibacterial Activity

In addition to antifungal and anticancer properties, this compound has shown promise as an antibacterial agent. Research indicates that the triazole moiety can inhibit bacterial growth by interfering with DNA synthesis and cell wall formation. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

A recent investigation revealed that derivatives with similar structural features displayed minimum inhibitory concentrations (MICs) in the range of 10–30 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | TBD |

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in fungal sterol synthesis.

- Disruption of Cellular Processes : The thiophene moiety could interact with cellular membranes or proteins, disrupting vital processes such as replication and metabolism.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Q & A

Q. Table: Key X-ray Parameters

| Parameter | Example Values | Reference |

|---|---|---|

| Temperature (K) | 100–293 | |

| Space group | P21/c, C2/c | Hypothetical |

| R factor | 0.05–0.06 | |

| Data/parameter ratio | >10:1 |

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

- Twinning detection : Use SHELXL’s Hooft parameter or ROTAX analysis ( describes SHELXL’s twinning modules) .

- Disorder modeling : Apply PART instructions in SHELXL for split positions.

- Validation tools : Check with PLATON (e.g., ADDSYM for missed symmetry) or IUCr’s checkCIF .

- Example : resolved bond-length discrepancies (mean σ(C–C) = 0.005 Å) via iterative refinement .

Advanced: What stability-indicating assays are suitable for evaluating degradation pathways?

Methodological Answer:

- Forced degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H2O2), and thermal stress (40–80°C).

- UPLC conditions :

- Degradation product identification : Use HRMS/MS for structural elucidation.

Advanced: How can computational methods predict biological activity based on structural analogs?

Methodological Answer:

- Docking studies : Use AutoDock Vina with CYP3A4 (PDB: 4I3G) or kinase targets.

- Pharmacophore modeling : Align with triazolone analogs (e.g., ’s pyrazolone derivatives with antibacterial activity) .

- ADMET prediction : SwissADME for bioavailability; ProTox-II for toxicity.

- Example : Fluorophenyl groups enhance membrane permeability ( discussed fluorinated analogs’ pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。